molecular formula C9H12BF3KNO2 B3024144 Potassium (1-(tert-butoxycarbonyl)-1H-pyrrol-2-yl)trifluoroborate CAS No. 1111732-78-5

Potassium (1-(tert-butoxycarbonyl)-1H-pyrrol-2-yl)trifluoroborate

Cat. No. B3024144
M. Wt: 273.1 g/mol
InChI Key: GLELYVCYELWAIX-UHFFFAOYSA-N
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Description

Potassium trifluoroborates are a class of compounds widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . They are known for their stability, ease of handling, and compatibility with a variety of functional groups . The compound contains a pyrrole ring, which is a five-membered aromatic heterocycle, with a tert-butoxycarbonyl (Boc) protecting group. The Boc group is commonly used in organic synthesis to protect amines.


Molecular Structure Analysis

The compound contains a pyrrole ring, which is aromatic and thus contributes to the compound’s stability. The Boc group is a bulky, tert-butyl group, which can influence the compound’s reactivity and steric interactions. The trifluoroborate group is a good leaving group, making it useful in various coupling reactions .


Chemical Reactions Analysis

Potassium trifluoroborates are commonly used in Suzuki-Miyaura cross-coupling reactions . In these reactions, the trifluoroborate group is coupled with an aryl or vinyl halide in the presence of a palladium catalyst .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure and functional groups. For example, the presence of the Boc group can make the compound more hydrophobic. The trifluoroborate group is polar and can form hydrogen bonds, which can influence the compound’s solubility .

Future Directions

The use of potassium trifluoroborates in organic synthesis, particularly in cross-coupling reactions, is a well-established and active area of research . Future work could explore the synthesis and reactivity of similar compounds with different protecting groups or heterocycles.

properties

IUPAC Name

potassium;trifluoro-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BF3NO2.K/c1-9(2,3)16-8(15)14-6-4-5-7(14)10(11,12)13;/h4-6H,1-3H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLELYVCYELWAIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=CN1C(=O)OC(C)(C)C)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BF3KNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium (1-(tert-butoxycarbonyl)-1H-pyrrol-2-yl)trifluoroborate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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